molecular formula C15H14O3 B13685591 6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine

6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B13685591
M. Wt: 242.27 g/mol
InChI Key: ASPPHRSVGDEASV-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It features the 2,3-dihydrobenzo[b][1,4]dioxine scaffold, a privileged structure in medicinal chemistry known for its versatility in drug discovery . This scaffold is recognized for its ability to interact with specific biological receptors and enzymes, influencing cellular pathways in a targeted manner . Researchers value this benzodioxine core for its potential to improve physiochemical properties, such as metabolic stability, in drug candidates . The 6-(benzyloxy) derivative serves as a key synthetic intermediate or a functional core structure for developing novel bioactive molecules. The benzo-1,4-dioxane motif is found in compounds targeting significant therapeutic areas. Notably, structural analogs have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a well-established anticancer drug target . For example, one study identified a 2,3-dihydro-1,4-benzodioxine-5-carboxamide derivative as a lead PARP1 inhibitor (IC50 = 5.8 µM), with subsequent optimization yielding a highly potent analog (IC50 = 0.082 µM) . Furthermore, this scaffold is being explored for metabolic diseases, as novel 2,3-dihydrobenzo[b][1,4]dioxine-based agonists for the Free Fatty Acid Receptor 1 (FFA1) have shown significant glucose-lowering efficacy in vivo, presenting a promising approach for Type 2 Diabetes treatment . The precise stereochemistry of molecules containing this substructure is often a crucial determinant of their pharmacological properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

6-phenylmethoxy-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C15H14O3/c1-2-4-12(5-3-1)11-18-13-6-7-14-15(10-13)17-9-8-16-14/h1-7,10H,8-9,11H2

InChI Key

ASPPHRSVGDEASV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Catalytic Hydrogenolysis of Benzyloxy Group

The benzyl ether moiety undergoes cleavage under hydrogenation conditions to yield the corresponding phenol derivative. This reaction is critical for generating hydroxyl intermediates in drug synthesis:

ConditionsCatalystSolventYield (%)Source
H₂ (1 atm), 25°C, 12 hrPd/C (10 wt%)MeOH/THF92
H₂ (3 atm), 50°C, 6 hrPd(OH)₂/CEthanol88

This deprotection strategy enables subsequent functionalization, such as O-alkylation or glycosylation .

Nucleophilic Aromatic Substitution

The electron-rich aromatic ring facilitates regioselective nitration and halogenation:

  • Nitration : Using HNO₃/TFA at 0°C introduces nitro groups at the C7 position (yield: 78%) .

  • Chlorination : SOCl₂ in DCM substitutes hydroxyl groups (generated post-hydrogenolysis) with chlorine (yield: 85%).

Mechanistic Insight :
Nitration proceeds via electrophilic aromatic substitution, with the benzodioxane oxygen atoms directing electrophiles to para positions .

Pd-Catalyzed Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings when functionalized with boronic acid groups. Key data:

Coupling PartnerCatalyst SystemYield (%)ApplicationSource
4-Methoxyphenylboronic acidPd(OAc)₂/SPhos76Synthesis of PARP1 inhibitors
Vinylboronate esterPdCl₂(dppf)/K₃PO₄68Functionalized ligand synthesis

These reactions enable modular construction of biaryl systems for medicinal chemistry .

Ester Hydrolysis and Amide Formation

The compound’s ester derivatives undergo hydrolysis to carboxylic acids, followed by amidation:

Stepwise Process :

  • Ester Hydrolysis : LiOH (2 equiv) in THF/H₂O (3:1), 0°C → RT, 4 hr (yield: 95%).

  • Amide Coupling : Mixed anhydride method with iPr₂NEt and ClCO₂iBu (yield: 82%).

This sequence is pivotal for generating carboxamide derivatives with PARP1 inhibitory activity (IC₅₀ = 5.8 μM) .

Knoevenagel Condensation

In the presence of aldehydes, the compound undergoes C–C bond formation under mild conditions:

AldehydeBaseSolventProduct Yield (%)
4-HydroxybenzaldehydePiperidineEtOH74
FurfuralNH₄OAcToluene68

These reactions generate α,β-unsaturated carbonyl derivatives for further cyclization .

Epoxidation and Ring-Opening Reactions

While not directly observed in 6-(benzyloxy)-dioxane, analogous dioxane-containing epoxides undergo nucleophilic ring-opening:

Example :

  • Epoxide + NaN₃ → Azido alcohol (yield: 65%, DMF, 80°C).

  • Epoxide + MeOH/H⁺ → Methoxy diol (yield: 89%).

Such reactivity suggests potential for generating polyfunctional intermediates.

Biological Activity Through Target Binding

The compound’s derivatives inhibit PARP1 by mimicking NAD⁺’s nicotinamide moiety. Key interactions :

  • Hydrogen bonding : Carboxamide oxygen with Ser904 (2.1 Å).

  • π-Stacking : Benzodioxane ring with Tyr907.

Derivatives show IC₅₀ values ranging from 0.082 μM to 12 μM, depending on substituents .

These reactions underscore the compound’s versatility in synthesizing bioactive molecules, with applications spanning anticancer agents , enzyme inhibitors, and ligands for asymmetric catalysis . Future research should explore photochemical reactions and transition-metal-mediated C–H functionalization to expand its synthetic utility.

Scientific Research Applications

6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the dioxane core can provide structural rigidity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-(2,3-Dihydrobenzo[b][1,4]dioxine) vs. 4-Methoxybenzene Derivatives
  • PKM2 Activators : In a study of N,N′-diarylsulfonamides (), symmetric substitution with 6-(2,3-dihydrobenzo[b][1,4]dioxine) (analogue 3) showed an AC50 of 270 nM and 90% maximum response, while the 4-methoxybenzene derivative (analogue 4) exhibited higher potency (AC50 = 171 nM) but similar efficacy (92% response). This suggests that methoxy groups enhance potency, while the dioxine core may improve target engagement .
  • Asymmetric Derivatives : When the dioxine core was retained in one aryl group and paired with 3-aniline (analogue 55), the AC50 improved to 43 nM, highlighting the synergistic effect of combining lipophilic (dioxine) and polar (aniline) groups .
Substituent Position and Target Selectivity
  • Antidepressant Derivatives : Benzothiazole-containing 1,4-benzodioxane derivatives () showed high affinity for 5-HT1A and 5-HT2A receptors, with substituent position dictating selectivity. For example, 6-substituted derivatives exhibited stronger 5-HT1A binding, whereas 7-substituted analogs favored 5-HT2A .
  • PD-L1 Inhibitors : In acrylamide derivatives (), 1,4-benzodioxane at the acrylamide position (compound 2g) enhanced inhibition (e.g., 2g: 85% inhibition), while substitution at the indole C2 position (3g) reduced activity, emphasizing the importance of regiochemistry .

Stereochemical and Solubility Considerations

  • Stereoisomerism : The chiral carbon in the 1,4-benzodioxane core () allows for stereoisomers, which can differentially interact with biological targets. For instance, methyl-substituted piperazine derivatives () showed reduced potency (e.g., analogue 34: AC50 = 866 nM) compared to unmodified rings, likely due to steric hindrance or altered stereoelectronic properties .
  • Solubility : Aqueous solubility studies () revealed that analogues with polar groups (e.g., lactam-modified derivatives) retained activity (analogue 52: AC50 = 114 nM) but had improved solubility over highly lipophilic counterparts .

Key Data Tables

Table 1: Comparative PKM2 Activation of 1,4-Benzodioxane Derivatives ()

Compound Substituent 1 Substituent 2 AC50 (μM) Max. Response (%)
3 Dioxine (symmetric) Dioxine (symmetric) 0.270 90
4 4-Methoxybenzene 4-Methoxybenzene 0.171 92
55 Dioxine 3-Aniline 0.043 84

Table 2: Inhibition Activity of 1,4-Benzodioxane Derivatives ()

Compound Substituent Position Target Position % Inhibition
2g Acrylamide PD-L1 85
3g Indole C2 PD-L1 68

Biological Activity

6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine is a compound that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings on its biological properties, including anti-viral, anti-inflammatory, and anti-tumor activities.

Chemical Structure and Synthesis

The compound can be synthesized through a classical aldol condensation process using a dihydrobenzo[b][1,4]dioxine aldehyde derivative and an acetophenone derivative in the presence of potassium hydroxide as a catalyst. The synthesis leads to the formation of a chalcone structure, which is pivotal for various biological activities .

Anti-Viral Activity

Research indicates that derivatives of 6-(benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine exhibit significant anti-viral properties. A study focused on a series of chalcones related to this compound revealed their potential as anti-viral candidates. The structural analysis demonstrated that the compound's configuration plays a crucial role in its efficacy against viral pathogens .

Anti-Inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies have illustrated that it can inhibit pro-inflammatory cytokines and modulate immune responses. This suggests its potential use in treating inflammatory diseases .

Anti-Tumor Properties

Several studies have evaluated the anti-tumor activities of compounds derived from 6-(benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine. These studies highlight the ability of the compound to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism appears to involve the modulation of various signaling pathways associated with cell proliferation and survival .

Data Table: Summary of Biological Activities

Activity Effect Reference
Anti-ViralInhibits viral replication ,
Anti-InflammatoryReduces cytokine production ,
Anti-TumorInduces apoptosis ,

Case Study 1: Anti-Viral Efficacy

In a controlled study examining the anti-viral efficacy of a related chalcone derivative, it was found that the compound significantly reduced viral load in infected cell lines compared to untreated controls. This suggests that structural modifications can enhance its bioactivity against specific viral strains .

Case Study 2: Anti-Tumor Mechanism

A recent investigation into the anti-tumor properties revealed that 6-(benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine triggers apoptotic pathways in human cancer cell lines. The study utilized flow cytometry and Western blotting techniques to confirm the activation of caspases and subsequent cell death .

Q & A

Q. How are toxicological profiles of benzodioxine derivatives assessed for environmental safety?

  • Methodological Answer : In vitro assays (e.g., Ames test for mutagenicity) and in silico tools (e.g., EPA’s ToxCast) predict endocrine disruption potential. Environmental persistence is evaluated via biodegradation studies (OECD 301F) .

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